molecular formula C8H12BNO3 B582269 (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310384-99-6

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No. B582269
M. Wt: 180.998
InChI Key: FEBVVCMULXYZOM-UHFFFAOYSA-N
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Description

“(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a -OH group. They are used as reagents in organic synthesis, for example in Suzuki cross-coupling reactions . This particular compound is a key starting material for the formation of pyridyl boronic ester .


Molecular Structure Analysis

The molecular formula of “(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is C8H12BNO3 . It has an average mass of 180.997 Da and a monoisotopic mass of 181.091019 Da .


Chemical Reactions Analysis

This compound is used as a reagent in Suzuki cross-coupling reactions . For example, it can be used in the synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.5±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 147.0±5.0 cm3 .

Future Directions

The use of boronic acids in medicinal chemistry is a fairly recent development, and most of their biological activities have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, will be extended in the future to obtain new promising drugs .

properties

IUPAC Name

[3-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-10-7(6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBVVCMULXYZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694444
Record name [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

CAS RN

1310384-99-6
Record name [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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